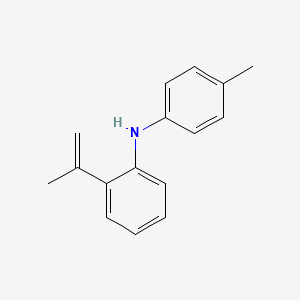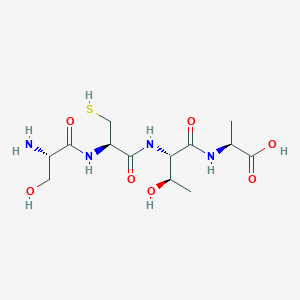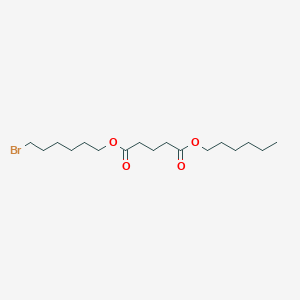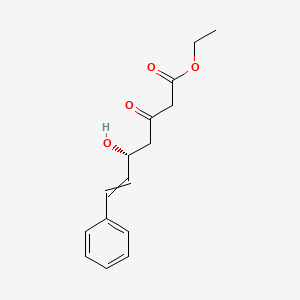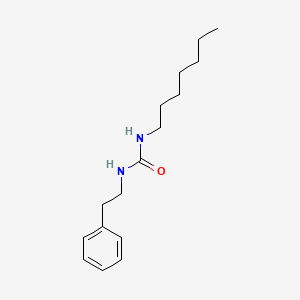
Urea, N-heptyl-N'-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-heptyl-N’-(2-phenylethyl)-: is a derivative of urea, a compound widely recognized for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N-heptyl-N’-(2-phenylethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of heptylamine and 2-phenylethylamine with an isocyanate or carbamoyl chloride can yield the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene to generate the necessary isocyanates or carbamoyl chlorides from the corresponding amines. this method is not environmentally friendly due to the toxicity of phosgene. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more sustainable and safer approach .
Chemical Reactions Analysis
Types of Reactions: Urea, N-heptyl-N’-(2-phenylethyl)-, like other N-substituted ureas, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, Urea, N-heptyl-N’-(2-phenylethyl)- serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of urea derivatives with biological molecules. It may also serve as a precursor for the development of pharmaceuticals with specific biological activities .
Industry: Industrially, Urea, N-heptyl-N’-(2-phenylethyl)- can be employed in the production of agrochemicals, polymers, and other materials. Its properties make it suitable for use in formulations that require specific chemical and physical characteristics .
Mechanism of Action
The mechanism of action of Urea, N-heptyl-N’-(2-phenylethyl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
- Urea, N-heptyl-N’-(2,4,5-trichlorophenyl)-
- Urea, N-heptyl-N’-(3-trifluoromethylphenyl)-
Comparison: Compared to other similar compounds, Urea, N-heptyl-N’-(2-phenylethyl)- is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interactions with biological molecules, making it suitable for specific applications where other derivatives may not be as effective .
Properties
CAS No. |
828283-12-1 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-heptyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-9-13-17-16(19)18-14-12-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H2,17,18,19) |
InChI Key |
XGNWAXBIYZTHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
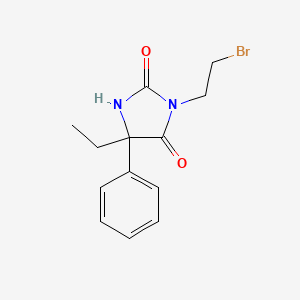

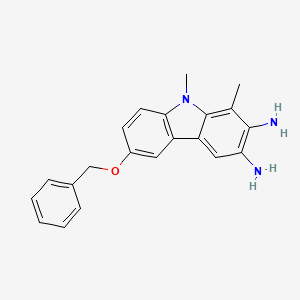
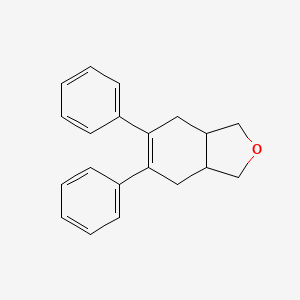

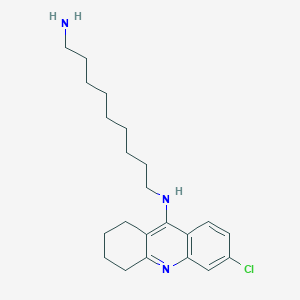
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
